Valeranone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

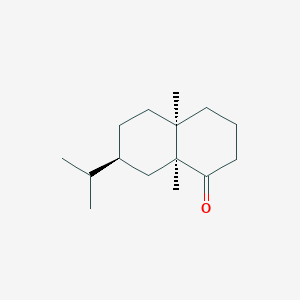

Valeranone is a sesquiterpenoid.

Aplicaciones Científicas De Investigación

Chemical Applications

Model Compound in Research

Valeranone serves as a model compound for studying sesquiterpenoid biosynthesis. Its unique structure allows researchers to develop synthetic methodologies that can lead to the creation of novel compounds with similar or enhanced properties. This has implications for both academic research and industrial applications in drug development .

Biological Applications

Therapeutic Potential

this compound has been investigated for its biological activities, particularly its sedative, anxiolytic, and anti-inflammatory properties. Studies indicate that it may promote relaxation and reduce anxiety, making it a candidate for developing new pharmaceuticals aimed at treating anxiety disorders and insomnia .

Pharmacological Studies

In animal studies, this compound demonstrated significant effects on the central nervous system (CNS), acting as a depressant and smooth muscle relaxant. It was noted to decrease spontaneous mobility in test subjects, suggesting a calming effect that could be beneficial in treating conditions characterized by muscle spasms and anxiety .

Medical Applications

Clinical Uses

this compound's potential use in medicine is multifaceted. It has been explored as a natural alternative to synthetic anxiolytics and sedatives. Clinical studies have shown that valerian root extracts containing this compound can be effective in reducing anxiety levels comparable to conventional medications like diazepam, albeit with fewer side effects .

Case Studies

- Sedative Effects: A study comparing valerian root extract with diazepam found that both had significant anxiolytic effects, with valerian being particularly noted for its lower incidence of side effects .

- Smooth Muscle Relaxation: Research on guinea pig ileum smooth muscle preparations indicated that this compound could effectively induce muscle relaxation comparable to known relaxants like papaverine .

Industrial Applications

Fragrance Industry

this compound is utilized in the fragrance industry due to its pleasant aroma. It is incorporated into perfumes, cosmetics, and aromatherapy products, contributing to the growing market for natural fragrances .

Data Summary

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Model compound for sesquiterpenoid biosynthesis | Facilitates development of synthetic methodologies |

| Biology | Therapeutic potential for anxiety and inflammation | Exhibits sedative and anxiolytic properties |

| Medicine | Natural alternative to synthetic drugs | Comparable efficacy to diazepam with fewer side effects |

| Industry | Used in fragrances and aromatherapy | Enhances product appeal in natural markets |

Análisis De Reacciones Químicas

Oxidation of Valeranone

Oxidation reactions of this compound typically involve the addition of oxygen atoms or the removal of hydrogen atoms. Common oxidizing agents used in these reactions include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Example: Oxidation of this compound could potentially lead to the formation of this compound alcohol or this compound carboxylic acid, depending on the reaction conditions and the oxidizing agent used4.

Reduction of this compound

Reduction reactions involve the addition of hydrogen atoms or the removal of oxygen atoms. Common reducing agents for this compound include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) .

Example: Reduction of this compound with LiAlH4 can result in the formation of alcohols.

Substitution Reactions of this compound

Substitution reactions involve replacing one functional group in a molecule with another . These reactions can introduce halogens or other nucleophiles into the this compound molecule.

Example: Halogenation of this compound can be achieved using halogens like chlorine or bromine under specific conditions.

7.1. Oxidation

| Reagent | Conditions | Major Products |

|---|---|---|

| Potassium Permanganate | Neutral or alkaline solution, heat | This compound alcohol, this compound carboxylic acid |

| Chromium Trioxide | Acidic solution, low temperature | This compound alcohol, this compound carboxylic acid |

7.2. Reduction

| Reagent | Conditions | Major Products |

|---|---|---|

| Sodium Borohydride | Ethanol, 0°C | This compound alcohol |

| Lithium Aluminum Hydride | Diethyl ether, reflux | This compound alcohol |

7.3. Substitution

| Reagent | Conditions | Major Products |

|---|---|---|

| Cl2 | Inert solvent, low temp | Chlorinated this compound derivatives |

| Br2 | Inert solvent, low temp | Brominated this compound derivatives |

Propiedades

Número CAS |

1803-39-0 |

|---|---|

Fórmula molecular |

C15H26O |

Peso molecular |

222.37 g/mol |

Nombre IUPAC |

(4aR,7S,8aS)-4a,8a-dimethyl-7-propan-2-yl-3,4,5,6,7,8-hexahydro-2H-naphthalen-1-one |

InChI |

InChI=1S/C15H26O/c1-11(2)12-7-9-14(3)8-5-6-13(16)15(14,4)10-12/h11-12H,5-10H2,1-4H3/t12-,14+,15+/m0/s1 |

Clave InChI |

HDVXJTYHXDVWQO-NWANDNLSSA-N |

SMILES |

CC(C)C1CCC2(CCCC(=O)C2(C1)C)C |

SMILES isomérico |

CC(C)[C@H]1CC[C@]2(CCCC(=O)[C@]2(C1)C)C |

SMILES canónico |

CC(C)C1CCC2(CCCC(=O)C2(C1)C)C |

Sinónimos |

valeranone valeranone, (4aR-(4aalpha,7beta,8aalpha))-isomer valeranone, (4aS-(4aalpha,7beta,8aalpha))-isomer yatamanson |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.